molecular formula C22H18ClN5O2 B2387287 1-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852440-68-7

1-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2387287
CAS RN: 852440-68-7
M. Wt: 419.87
InChI Key: OQRUOOZYADXYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a chemical substance with the molecular formula C15H11ClN2O .


Physical And Chemical Properties Analysis

The compound is a solid . The exact physical and chemical properties of this compound could not be found in the available resources.

Scientific Research Applications

Control of Stereochemistry in Photocyclisation

The compound plays a crucial role in controlling the stereochemistry in the photocyclisation of acrylanilides to 3,4-dihydroquinolin-2 (1H)-ones. The configuration of the photocyclisation product is delicately controlled by two hosts with slightly different structures .

Synthesis of Hydroxyl-containing Oxindoles

The compound is used in the synthesis of valuable hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones through oxone-mediated cascade arylhydroxylation of activated alkenes . The products were controlled by adjusting the structure of the starting alkenes .

Synthesis of Halogen-substituted Derivatives

The compound is used in the synthesis of five 6- or 8-halogen-substituted 2,3-dihydroquinolin-4 (1)-ones and their 1-acetyl derivatives . The 6-substituted compounds reacted with suitable Mannich bases to yield 1- (2-arenoylethyl) derivatives .

Asymmetric Synthesis

The compound is used in the asymmetric synthesis of 3,4-dihydroquinolin-2-ones via a palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids . This process provides structurally diverse 3,4-dihydroquinolin-2-ones bearing two contiguous stereogenic centers in good yields with very good stereoselectivities .

Green Chemistry

The compound is used in green chemistry for the synthesis of hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones through oxone-mediated cascade arylhydroxylation of activated alkenes . The reaction was performed under simple conditions without any external additives or catalysts .

Organic Synthesis

The compound is used in organic synthesis for the establishment of novel methodologies for the elaboration of highly value-added organic molecules . The first oxone-mediated direct arylhydroxylation of activated alkenes was developed for the synthesis of valuable hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones .

properties

IUPAC Name

1-(4-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c23-16-7-9-17(10-8-16)28-21-18(12-25-28)22(30)26(14-24-21)13-20(29)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12,14H,3,5,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRUOOZYADXYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.